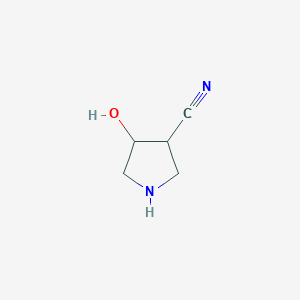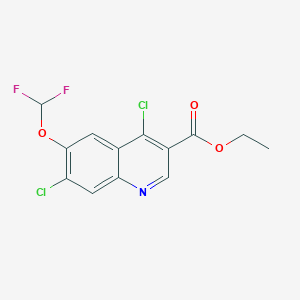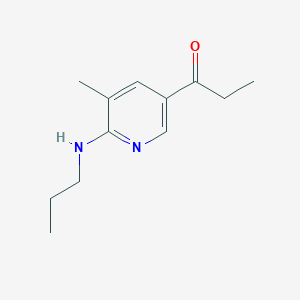
1-(5-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one is an organic compound belonging to the class of pyridines. Pyridines are aromatic heterocyclic compounds with a six-membered ring containing one nitrogen atom. This specific compound features a propylamino group at the 6-position and a methyl group at the 5-position of the pyridine ring, with a propan-1-one moiety attached to the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with propylamine in the presence of a reducing agent such as sodium borohydride to form the intermediate 5-methyl-6-(propylamino)pyridine. This intermediate is then subjected to a Friedel-Crafts acylation reaction using propanoyl chloride and a Lewis acid catalyst like aluminum chloride to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2- and 4-positions, using reagents like sodium methoxide or sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Corresponding alcohols.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(5-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways related to inflammation or microbial growth. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action .
Comparaison Avec Des Composés Similaires
1-(5-Methyl-6-(ethylamino)pyridin-3-yl)propan-1-one: Similar structure with an ethylamino group instead of propylamino.
1-(5-Methyl-6-(methylamino)pyridin-3-yl)propan-1-one: Contains a methylamino group.
1-(5-Methyl-6-(butylamino)pyridin-3-yl)propan-1-one: Features a butylamino group.
Uniqueness: 1-(5-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one is unique due to its specific propylamino substitution, which may confer distinct physicochemical properties and biological activities compared to its analogs. The length and branching of the alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets .
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-[5-methyl-6-(propylamino)pyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C12H18N2O/c1-4-6-13-12-9(3)7-10(8-14-12)11(15)5-2/h7-8H,4-6H2,1-3H3,(H,13,14) |
Clé InChI |
YHYPCWOTCCAOFW-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=NC=C(C=C1C)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


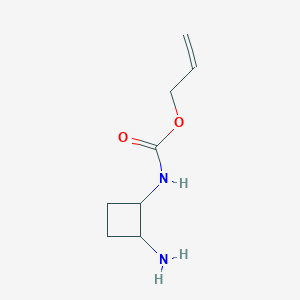
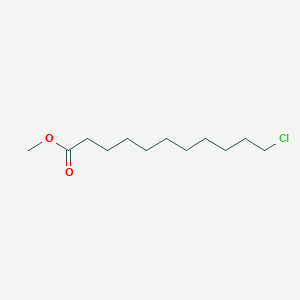
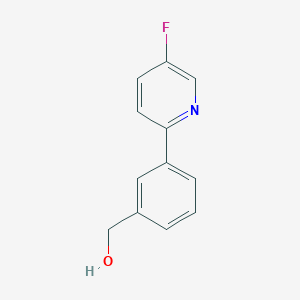
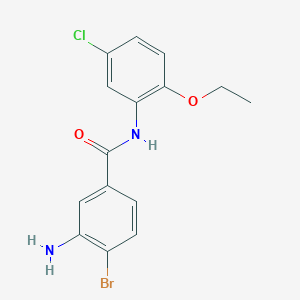

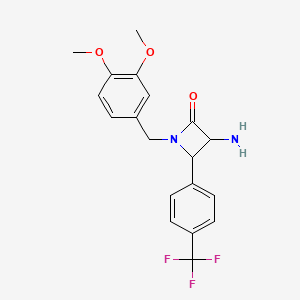
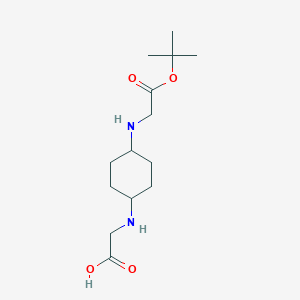
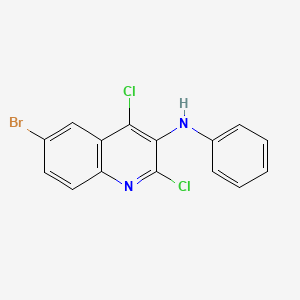
![2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid](/img/structure/B12997305.png)
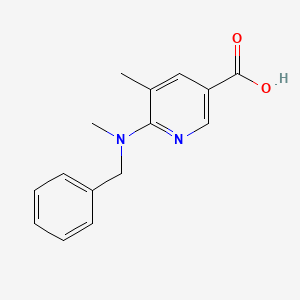
![tert-Butyl 7-hydroxy-5,5-dimethyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12997308.png)
